molecular formula C10H13BrN2 B3108794 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine CAS No. 168823-71-0

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B3108794
CAS No.: 168823-71-0
M. Wt: 241.13 g/mol
InChI Key: ATGCISZUJORBTF-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS: 210963-93-2) is a brominated pyridine derivative featuring a pyrrolidinylmethyl substituent at the 2-position and a bromine atom at the 5-position of the pyridine ring. Its molecular formula is C₉H₁₁BrN₂, with a molecular weight of 227.1 g/mol . It is categorized as an organohalide and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

IUPAC Name

5-bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-4-10(12-7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGCISZUJORBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: N-oxides of the pyrrolidin-1-ylmethyl group.

    Reduction Products: Secondary amines derived from the pyrrolidin-1-ylmethyl group.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is largely dependent on its specific application:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section compares 5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 2-Position

Table 1: Comparison of 2-Position Substituents in Bromopyridine Derivatives
Compound Name Molecular Formula MW (g/mol) Substituent at 2-Position Key Properties/Applications References
This compound C₉H₁₁BrN₂ 227.1 Pyrrolidinylmethyl (-CH₂-pyrrolidine) Yellow solid; cross-coupling intermediate
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 225.09 Ethyl-pyrrolo fused ring Potential toxicity; R&D applications
5-Bromo-2-(tert-butyl)pyridine C₉H₁₂BrN 214.1 tert-Butyl (-C(CH₃)₃) Building block; enhanced steric bulk
5-Bromo-2-methylpyridine C₆H₆BrN 172.02 Methyl (-CH₃) Liquid; precursor for functionalization
5-Bromo-2-(difluoromethoxy)pyridine C₆H₄BrF₂NO 224 Difluoromethoxy (-O-CF₂H) High boiling point (194°C); agrochemical intermediate
Key Observations :
  • Steric and Electronic Effects :

    • The pyrrolidinylmethyl group introduces both steric bulk and basicity due to the pyrrolidine nitrogen, enhancing solubility in polar solvents .
    • tert-Butyl substituents (e.g., in 5-Bromo-2-(tert-butyl)pyridine) increase hydrophobicity, favoring lipid membrane penetration in drug design .
    • Methyl groups (e.g., 5-Bromo-2-methylpyridine) offer minimal steric hindrance, enabling facile electrophilic substitution at the bromine site .
  • Reactivity :

    • Bromine at the 5-position is a prime site for cross-coupling reactions. The pyrrolidinylmethyl group’s electron-donating nature may slightly deactivate the pyridine ring compared to electron-withdrawing groups like difluoromethoxy .

Heterocyclic Analogues and Fused-Ring Systems

Table 2: Comparison with Fused-Ring Brominated Heterocycles
Compound Name Molecular Formula MW (g/mol) Core Structure Applications References
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 225.09 Pyrrolo[2,3-b]pyridine Kinase inhibitor scaffolds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 241.04 Pyrrolo[2,3-b]pyridine Anticancer agent intermediates
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₄ 224.36 Pyrimidine Crystal engineering; H-bond networks
Key Observations :
  • Pyrrolo[2,3-b]pyridine derivatives (e.g., and ) exhibit planar fused-ring systems, facilitating π-π stacking in protein binding, making them valuable in kinase inhibitor development .
  • Pyrimidine analogues (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form extensive hydrogen-bonded networks in crystals, influencing their solid-state stability and solubility .

Biological Activity

5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a bromine atom and a pyrrolidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Tamilvendan et al. synthesized various pyridine compounds and reported moderate antimicrobial activity against several bacterial strains, including Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. typhiNot specified
Mannich base derivativesE. coli, B. subtilis50 µg/mL
Other pyridine derivativesVarious strainsRanges from 25 µg/mL to 100 µg/mL

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Research indicates that certain pyridine derivatives can inhibit protein kinases, which are crucial for cancer cell proliferation and survival. The inhibition of kinases such as IGF1-R has been linked to reduced tumor growth .

Case Study: Inhibition of Protein Kinases

A study focused on cyclic urea derivatives demonstrated that similar compounds could effectively inhibit protein kinase activity, leading to potential applications in oncology . Although specific data on this compound is limited, the structural similarities suggest a comparable mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyridine derivatives. The presence of the bromine atom and the pyrrolidine group may enhance binding affinity to biological targets, thus improving antimicrobial and anticancer efficacy.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Bromine substituentEnhances lipophilicity
Pyrrolidine moietyIncreases receptor binding
Position of substitutionsAffects selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

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